![molecular formula C19H22N4O2S B5537337 2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The interest in compounds like "2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide" stems from their unique chemical structures, which often exhibit significant biological activities. The compound belongs to a class that includes oxadiazole and thiazole moieties, known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic chemical feedstocks. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized, showing the complexity and versatility of the synthetic routes used in this chemical class (Ravinaik et al., 2021).

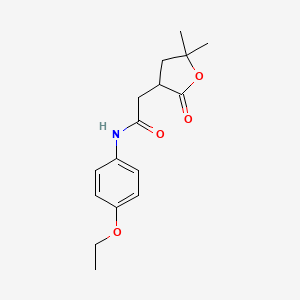

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and thiazole rings is characterized by X-ray diffraction and spectroscopic methods such as IR, NMR, and mass spectrometry. These compounds exhibit a variety of structural motifs conducive to specific biological interactions (Gein et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically explore the reactivity of the oxadiazole and thiazole moieties. Reactions include nucleophilic substitutions and ring transformations, which are fundamental in diversifying the chemical space around these cores for potential therapeutic applications (Shajari et al., 2015).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

A series of compounds, including those related to the structural family of 1,3,4-oxadiazoles, have been synthesized and evaluated for their anticancer activities. These studies revealed moderate to excellent anticancer activities against a range of cancer cell lines, demonstrating the potential of these compounds as leads for the development of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Agents

Research has also focused on the synthesis of novel analogs incorporating the 1,3,4-oxadiazole moiety for their promising antibacterial activity. These efforts have led to the identification of compounds with significant antibacterial efficacy against various bacterial strains, highlighting the potential of these derivatives in combating resistant bacterial infections (Palkar et al., 2017).

Corrosion Inhibition

The derivatives of the focal compound have shown effectiveness as corrosion inhibitors, providing a novel approach to protecting metals against corrosion. This application is particularly relevant in industrial settings where metal longevity and integrity are critical (Ammal et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurological functions. This suggests potential therapeutic applications for diseases characterized by cholinesterase imbalance, such as Alzheimer's disease (Pflégr et al., 2022).

Advanced Material Science

The compound's derivatives have been explored for their role in synthesizing polyamides and other polymers under mild conditions, indicating their utility in materials science for developing new materials with specific properties (Saegusa et al., 1985).

Wirkmechanismus

While the specific mechanism of action for your compound is not available, oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the treatment of age-related diseases , as antimicrobials , and as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Zukünftige Richtungen

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition, the design and synthesis of new series of boron-based benzo [c] [1,2,4]oxadiazoles and benzo [c] [1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia is a promising future direction .

Eigenschaften

IUPAC Name |

2-benzyl-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-13(2)9-16-21-17(25-22-16)11-23(3)19(24)15-12-26-18(20-15)10-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOUHGKBOPERGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=N1)CN(C)C(=O)C2=CSC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)